Methyl 4-amino-3-hydroxybenzoate
Overview
Description
Methyl 4-amino-3-hydroxybenzoate is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid and is characterized by the presence of an amino group at the 4-position and a hydroxyl group at the 3-position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
Methyl 4-amino-3-hydroxybenzoate, also known as 4-amino-3-hydroxybenzoic acid methyl ester, is a compound that primarily targets enzymes involved in the metabolic pathways of certain bacteria . The primary targets include deaminase and dioxygenase enzymes, which play crucial roles in the metabolism of 4-amino-3-hydroxybenzoate .
Mode of Action
The compound interacts with its targets by serving as a substrate for these enzymes. For instance, in the 4-amino-3-hydroxybenzoate-assimilating Bordetella sp. strain 10d, a deaminase enzyme catalyzes the deamination of 2-amino-5-carboxymuconic 6-semialdehyde . The compound’s interaction with its targets results in changes in the metabolic pathways of the bacteria, leading to the production of different metabolites .
Biochemical Pathways
This compound is involved in a unique metabolic pathway in certain bacteria. In the Bordetella sp. This metabolic pathway differs considerably from the modified meta-cleavage pathway of 2-aminophenol and those previously reported for methyl- and chloro-derivatives .
Biochemical Analysis
Biochemical Properties
Methyl 4-amino-3-hydroxybenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including NAD±dependent 2-hydroxymuconic 6-semialdehyde dehydrogenase, 4-oxalocrotonate tautomerase, 4-oxalocrotonate decarboxylase, and 2-oxopent-4-enoate hydratase . These interactions are crucial for the metabolism of 4-amino-3-hydroxybenzoic acid, where this compound acts as an intermediate . The nature of these interactions involves the conversion of 2-hydroxymuconic 6-semialdehyde to various intermediates, ultimately leading to the production of pyruvic acid .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in Bordetella sp. strain 10d, this compound-grown cells exhibit high activities of specific enzymes involved in its metabolism . These activities suggest that the compound plays a role in regulating cellular metabolic pathways and maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules and enzymes. It acts as a substrate for enzymes such as NAD±dependent 2-hydroxymuconic 6-semialdehyde dehydrogenase, leading to the production of intermediates like 4-oxalocrotonic acid and 2-oxopent-4-enoic acid . These intermediates are further processed by other enzymes, resulting in the formation of pyruvic acid . This pathway highlights the compound’s role in enzyme activation and substrate conversion at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation products can impact cellular processes . Long-term exposure to the compound may lead to alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its temporal effects in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular homeostasis and potential toxicity . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly in the metabolism of 4-amino-3-hydroxybenzoic acid . The compound is metabolized via a dehydrogenative route, leading to the production of intermediates such as 2-hydroxymuconic 6-semialdehyde . These intermediates are further processed by enzymes, resulting in the formation of pyruvic acid . This pathway highlights the compound’s role in metabolic flux and its interactions with key enzymes and cofactors.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall distribution within the cellular environment . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in cellular processes and its interactions with other biomolecules within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-amino-3-hydroxybenzoate can be synthesized through various methods. One common approach involves the esterification of 4-amino-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of methyl 4-amino-3-oxobenzoate.
Reduction: Formation of this compound.
Substitution: Formation of substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-3-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Methyl 4-amino-3-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 3-amino-4-hydroxybenzoate: Similar structure but with the amino and hydroxyl groups reversed.
Methyl 4-hydroxybenzoate (Methylparaben): Lacks the amino group, commonly used as a preservative.
Methyl 3-bromo-4-hydroxybenzoate: Contains a bromine atom instead of an amino group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit neuraminidase makes it particularly valuable in antiviral research .
Properties
IUPAC Name |
methyl 3-amino-4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQABZCSYCTZMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060208 | |
Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060208 | |
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Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536-25-4, 63435-16-5 | |
Record name | Methyl 3-amino-4-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Orthocaine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl-3-amino-4-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063435165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-amino-4-hydroxybenzoate | |
Source | DTP/NCI | |
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Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
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Record name | Methyl 3-amino-4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.845 | |
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Record name | ORTHOCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK16YI13QK | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does Methyl 4-amino-3-hydroxybenzoate play in the synthesis of the organotin(IV) complexes described in the research?
A: this compound acts as a precursor in the multi-step synthesis of tridentate Schiff base ligands. [] These ligands, characterized by a nitrogen and two oxygen donor atoms, are then reacted with organotin(IV) compounds to form the final organotin(IV) complexes. The presence of this compound in the ligand structure is believed to influence the complex's overall properties, including its antimicrobial activity.
Q2: How does the incorporation of this compound into the organotin(IV) complexes potentially contribute to their antimicrobial activity?
A: While the paper doesn't explicitly investigate the isolated impact of this compound on antimicrobial activity, it suggests that the presence of this moiety within the ligand structure could influence the complex's interaction with biological targets. [] Further research is needed to determine the specific contribution of this compound to the overall antimicrobial efficacy of these complexes.
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